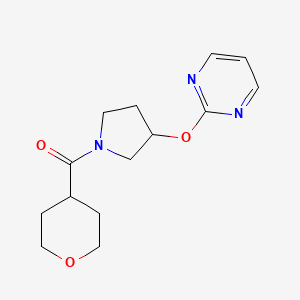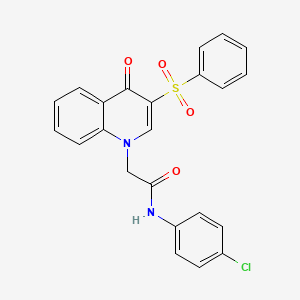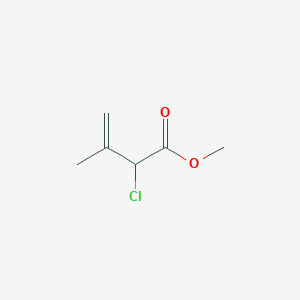 (tétrahydro-2H-pyran-4-yl)méthylméthanone CAS No. 2034433-94-6"
>
(tétrahydro-2H-pyran-4-yl)méthylméthanone CAS No. 2034433-94-6"
>
(tétrahydro-2H-pyran-4-yl)méthylméthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.324. The purity is usually 95%.
BenchChem offers high-quality (3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- La structure unique du composé en fait un candidat intéressant pour la découverte de médicaments. Les chercheurs ont étudié son potentiel en tant que squelette pour la conception de nouveaux agents pharmaceutiques. En modifiant différentes régions de la molécule, ils visent à créer des composés ayant une bioactivité, une sélectivité et des propriétés pharmacocinétiques améliorées .
- Certaines études ont exploré les dérivés de ce composé pour leur potentiel anti-VIH-1. Des études de docking computationnelles ont révélé des interactions prometteuses avec les protéines virales, suggérant sa pertinence dans le développement de médicaments antiviraux .
- Des expériences in vitro ont démontré que certains dérivés présentent une meilleure activité antifibrotique que les médicaments existants comme la pirfénidone. Ces résultats mettent en évidence le potentiel du composé dans le traitement des affections liées à la fibrose .
Chimie Médicinale et Développement de Médicaments
Activité Anti-VIH-1
Agents Antifibrotiques
Mécanisme D'action
Mode of Action
The exact mode of action of this compound is not yet fully understood. It is likely that the compound interacts with its targets in a specific manner, leading to changes in cellular processes. The pyrrolidin and pyrimidin groups in the molecule may play key roles in these interactions .
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its targets. Given the complexity of the molecule, it is likely that it influences multiple pathways, leading to a range of downstream effects. Without specific knowledge of the compound’s targets, it is difficult to predict which pathways are affected .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is. Without specific knowledge of the compound’s properties, it is difficult to predict how these factors would influence its action .
Propriétés
IUPAC Name |
oxan-4-yl-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-13(11-3-8-19-9-4-11)17-7-2-12(10-17)20-14-15-5-1-6-16-14/h1,5-6,11-12H,2-4,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSUVBQOBFZTKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6-cyclopropylpyridin-3-yl)methyl]pent-4-enamide](/img/structure/B2386715.png)

![2-[[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2386717.png)

![5-(dimethylsulfamoyl)-N-[(2-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B2386723.png)

![N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2386725.png)

![1-[3,5-bis(trifluoromethyl)benzoyl]-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2386730.png)

![Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride](/img/structure/B2386733.png)
![3-(2-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2386734.png)
